4-Chlorophenylhydrazine basic properties and structure
4-Chlorophenylhydrazine basic properties and structure
An In-depth Technical Guide to 4-Chlorophenylhydrazine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chlorophenylhydrazine, primarily in its hydrochloride salt form, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, structure, synthesis protocols, key reactions, and critical safety considerations, underscoring its significance as a versatile chemical building block.
Introduction: The Role of 4-Chlorophenylhydrazine in Synthesis
4-Chlorophenylhydrazine is an aromatic hydrazine derivative that serves as an indispensable precursor in the synthesis of a multitude of organic compounds.[1] While the free base exists, it is most commonly supplied and utilized as its more stable hydrochloride salt, 4-Chlorophenylhydrazine hydrochloride (CAS No. 1073-70-7).[2] Its molecular architecture, featuring a hydrazine moiety attached to a chlorinated phenyl ring, imparts a unique reactivity profile that is exploited in the construction of complex heterocyclic systems.[3] This reactivity makes it a cornerstone intermediate in the pharmaceutical, agrochemical, and dye industries.[3][4] In drug development, it is a key starting material for synthesizing various active pharmaceutical ingredients (APIs), particularly those built around the indole scaffold.[5][6]
Core Properties and Chemical Structure
4-Chlorophenylhydrazine hydrochloride is a white to pink or light yellow crystalline powder.[1][2][6] Its stability as a salt and its solubility in hot water and methanol make it amenable to a variety of reaction conditions.[2][7]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1073-70-7 | [2] |
| Molecular Formula | C₆H₈Cl₂N₂ | [7][8] |
| Molecular Weight | 179.05 g/mol | [2] |
| Appearance | White to pink crystalline powder | [1][7] |
| Melting Point | 216 °C (decomposes) | [1][7] |
| Solubility | Soluble in hot water and methanol | [2][7] |
| IUPAC Name | (4-chlorophenyl)hydrazine;hydrochloride | [8][9] |
| Synonyms | p-Chlorophenylhydrazine HCl, 4-CPH | [2][7] |
Chemical Structure
The structure consists of a phenyl ring substituted with a chlorine atom at the para (4-position) and a hydrazine (-NHNH₂) group, which is protonated in the hydrochloride salt form.
Caption: Structure of 4-Chlorophenylhydrazine Hydrochloride.
Synthesis of 4-Chlorophenylhydrazine Hydrochloride
The industrial synthesis of 4-Chlorophenylhydrazine hydrochloride is well-established, with the most common and scalable method involving the diazotization of 4-chloroaniline, followed by a reduction step.[2][10] This process is favored for its efficiency and the high quality of the resulting intermediate.[2]
Synthesis Workflow via Diazotization-Reduction
Caption: General workflow for synthesizing 4-Chlorophenylhydrazine HCl.
Experimental Protocol: Diazotization of 4-Chloroaniline
This protocol is a representative method adapted from established synthesis literature.[10]
-
Preparation : In a suitable reaction vessel, create a suspension of 4-chloroaniline (1 eq.) in water and concentrated hydrochloric acid.
-
Cooling : Cool the suspension to between -4°C and 0°C in an ice bath with vigorous stirring.
-
Diazotization : Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, ensuring the temperature remains below 0°C. Stir the resulting diazonium salt solution for an additional 45 minutes.
-
Reduction : In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.5 eq.), in concentrated hydrochloric acid.
-
Addition : Slowly add the reducing agent solution to the diazonium salt solution, maintaining the low temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation : The product, 4-Chlorophenylhydrazine hydrochloride, will precipitate out of the solution. Collect the solid by filtration.
-
Purification : Wash the collected solid with a suitable solvent, such as diethyl ether, to remove any unreacted starting material and byproducts.[10]
-
Drying : Dry the purified solid under vacuum to yield the final product. High-purity material (e.g., 99.29% by HPLC) can be achieved with this method.[11]
Key Reactions and Applications in Drug Development
The primary utility of 4-Chlorophenylhydrazine lies in its role as a key reactant in the Fischer indole synthesis , a powerful and widely used reaction for creating the indole ring system.[12][13]
The Fischer Indole Synthesis
Discovered in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[13] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[13][14]
Mechanism of Fischer Indole Synthesis
Caption: Mechanistic pathway of the Fischer indole synthesis.
Applications in Pharmaceutical Synthesis
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous APIs. 4-Chlorophenylhydrazine is a precursor to many such compounds, including:
-
Anti-inflammatory Drugs : It is an intermediate in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID).[6]
-
Anticancer Agents : Many pyrazole and indole derivatives synthesized from this precursor have shown promising anticancer activity in preclinical studies.[3][5][15]
-
Antimicrobial Compounds : Research has demonstrated its utility in developing novel antimicrobial agents.[3][5]
-
Neuroprotective Agents : It is a key intermediate for Edaravone, a drug used to treat stroke and amyotrophic lateral sclerosis (ALS).[6]
-
Antithrombotic Agents : The compound is instrumental in creating certain antithrombotic drugs used to treat cardiovascular conditions.[4]
Beyond pharmaceuticals, it is also used in the synthesis of agrochemicals (insecticides, fungicides) and dyes.[4][15]
Analytical Quality Control
The purity of 4-Chlorophenylhydrazine hydrochloride is paramount, as impurities can lead to unwanted side reactions and affect the yield and purity of the final API. High-Performance Liquid Chromatography (HPLC) is the standard technique for quality control.
A validated reverse-phase HPLC (RP-HPLC) method can effectively separate 4-Chlorophenylhydrazine from its positional isomers (2- and 3-chlorophenylhydrazine) and other process-related impurities like 4-chloroaniline.[6] A typical method might use a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like methanol, with detection by a PDA detector.[6][16] Such methods can achieve detection limits as low as 0.02% for critical impurities.[6]
Safety, Handling, and Toxicology
4-Chlorophenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification
The compound is classified as acutely toxic and an irritant.[17][18]
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [18][19] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [18][19] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [18][19] |
| Skin Irritation | H315: Causes skin irritation | [19] |
| Eye Irritation | H319: Causes serious eye irritation | [19] |
Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[18][20] If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[18]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[17][20] Avoid creating dust. Keep away from heat and ignition sources.[17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][17] It should be stored under an inert atmosphere as it can be air-sensitive and hygroscopic.[21]
First Aid Measures
-
Inhalation : Remove to fresh air. Seek medical attention if symptoms persist.[17]
-
Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[17]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and seek medical attention.[17]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[17][20]
Toxicology and Ecotoxicity
Prolonged or repeated exposure may have adverse effects on the liver and kidneys.[17] The compound is considered potentially harmful to aquatic life in high concentrations and should not be released into the environment.[17]
Conclusion
4-Chlorophenylhydrazine hydrochloride is a high-value, versatile chemical intermediate with profound importance in the pharmaceutical and chemical industries. Its utility, primarily driven by its role in the Fischer indole synthesis, enables the efficient construction of complex heterocyclic molecules that form the core of numerous life-saving drugs. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for harnessing its full potential in research and development.
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